
D-Glucose-1-13C
概要
説明
D-Glucose-1-13C is a stable isotope-labeled form of glucose . It’s a monosaccharide and an important carbohydrate in biology . It serves a variety of applications, including metabolic tracer studies, fatty acid synthesis, as a minimal media reagent, as starting material, and as an internal standard .
Synthesis Analysis
D-Glucose-1-13C can be used to predict the primary reaction mechanism in pyrolysis of glucose . It has also been used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst .
Molecular Structure Analysis
The molecular weight of D-Glucose-1-13C is 181.15 g/mol . Its chemical formula is HOCH2(CHOH)4*CHO .
Chemical Reactions Analysis
D-Glucose-1-13C can be used to predict the primary reaction mechanism in pyrolysis of glucose . It has also been used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst .
Physical And Chemical Properties Analysis
D-Glucose-1-13C is a powder with a molecular weight of 181.15 g/mol . It is stored at room temperature away from light and moisture .
科学的研究の応用
Biochemistry: Metabolic Tracer Studies
D-Glucose-1-13C: is extensively used in metabolic tracer studies to track glucose utilization and metabolism within biological systems . By incorporating this labeled compound, researchers can follow the metabolic pathways and quantify the flux through various processes such as glycolysis and the citric acid cycle. This is crucial for understanding metabolic diseases and developing targeted therapies.
Medicine: Diagnostic Imaging
In medical research, D-Glucose-1-13C serves as a vital tool in 13C Magnetic Resonance Spectroscopy (MRS) . This non-invasive imaging technique allows for the observation of glucose metabolism in the brain, providing insights into neuroenergetics and neurotransmitter cycling, which is particularly useful in studying neurological disorders like Alzheimer’s and schizophrenia.
Pharmacology: Drug Development
Pharmacological studies utilize D-Glucose-1-13C for investigating drug metabolism and pharmacokinetics . The labeled glucose can be used to trace the synthesis of metabolites and understand the interaction of pharmaceutical compounds with various metabolic pathways, aiding in the design of more effective drugs.
Biotechnology: Protein Expression and Purification
In biotechnological applications, D-Glucose-1-13C is used in the production of recombinant proteins . It acts as a carbon source in minimal media, where the incorporation of the labeled glucose into proteins allows for easier tracking and analysis during expression and purification processes.
Food Science: Flavor and Aroma Profiling
D-Glucose-1-13C: can be employed in food science to study flavor and aroma compound formation . By tracing the metabolic pathways of glucose in fermentation processes, researchers can optimize conditions for desired flavor profiles in food products.
Environmental Science: Ecosystem Monitoring
Environmental scientists use D-Glucose-1-13C to monitor ecosystem functions by tracing the flow of carbon through soil and plant communities . This helps in understanding the impact of environmental changes on carbon cycling and can inform conservation strategies.
作用機序
Target of Action
D-Glucose-1-13C, an isotopically labeled form of glucose, primarily targets the metabolic pathways in biological systems . It is a key component of general metabolism and serves as a critical signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response .
Mode of Action
D-Glucose-1-13C interacts with its targets by participating in various metabolic processes. It is used to predict the primary reaction mechanism in pyrolysis of glucose and to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using Ni−MgO−ZnO catalyst .
Biochemical Pathways
D-Glucose-1-13C is involved in several biochemical pathways. It plays a significant role in the amino acids and short-chain fatty acid metabolism pathways . It is also used in metabolic tracer studies, for fatty acid synthesis, and as a minimal media reagent .
Pharmacokinetics
The pharmacokinetics of D-Glucose-1-13C involves its use as a tracer to access glucose kinetics in vivo . It is used in stable isotope resolved metabolomics (SIRM) to observe dynamic enrichment of 13C-metabolites in various biological samples .
Result of Action
The action of D-Glucose-1-13C results in the dynamic enrichment of 13C-metabolites in various biological samples, providing insights into the metabolic fluxes within the system . It helps in understanding the interplay between different metabolic pathways and their role in the overall metabolism of the organism .
Safety and Hazards
将来の方向性
Hyperpolarized 13C MRI, which uses D-Glucose-1-13C, holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . It has the potential for improving early diagnosis of disease, patient stratification, and therapy response assessment .
Relevant Papers
There are several papers that discuss the use of D-Glucose-1-13C in various applications. For instance, it has been used to predict the primary reaction mechanism in pyrolysis of glucose . It has also been used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst . More research is being conducted to explore its potential in various fields .
特性
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-USBRANDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484451 | |
| Record name | D-Glucose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-1-13C | |
CAS RN |
40762-22-9 | |
| Record name | D-Glucose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using D-Glucose-1-¹³C in metabolic studies?
A1: D-Glucose-1-¹³C serves as a valuable isotopic tracer in metabolic research. Its structure is identical to naturally occurring glucose, except for a carbon-13 atom replacing carbon-12 at position 1. When organisms consume D-Glucose-1-¹³C, it is metabolized through established biochemical pathways. Researchers can then trace the ¹³C label's incorporation into downstream metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the elucidation of metabolic pathways, the identification of metabolic intermediates, and the quantification of metabolic fluxes.
Q2: How does D-Glucose-1-¹³C help determine if a compound is synthesized via the mevalonate pathway?
A2: The mevalonate pathway is a crucial metabolic route for synthesizing isoprenoids, a diverse class of compounds including cholesterol and steroid hormones. D-Glucose-1-¹³C feeding experiments, coupled with ¹³C-NMR analysis, can confirm if a compound is synthesized through this pathway. [, ] Specifically, the incorporation pattern of ¹³C into the final compound provides crucial evidence. For example, in a study on the mite Carpoglyphus lactis, researchers found ¹³C atoms at specific positions (2, 4, 6, and 8-10) within the alarm pheromone neral after feeding the mites with D-Glucose-1-¹³C. This specific labeling pattern confirmed neral's biosynthesis via the mevalonate pathway. []
Q3: Can you provide an example of how D-Glucose-1-¹³C is used to study sugar transport in plants?
A3: In grapevines (Vitis sp.), D-Glucose-1-¹³C helped demonstrate the potential for sugar loss from berries and a retrieval mechanism in pedicels. [] Researchers infused D-Glucose-1-¹³C into attached berries and observed its movement. The detection of ¹³C enrichment in pedicels, but not in peduncles or leaves, indicated a localized sugar retrieval system within the pedicels. This finding was further supported by the expression of sugar transporter genes and the localization of the sucrose transporter SUC27 in pedicel xylem parenchyma cells.
Q4: Beyond metabolic pathway elucidation, are there other applications of D-Glucose-1-¹³C?
A4: Yes, D-Glucose-1-¹³C finds use in studying the Maillard reaction, a complex series of reactions between reducing sugars like glucose and amino acids. [] By using D-Glucose-1-¹³C and analyzing the position of the ¹³C label in the resulting Maillard reaction products, researchers can gain insights into the reaction mechanisms and identify key intermediates. This knowledge is crucial for understanding flavor and color development in food chemistry and potential implications for human health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


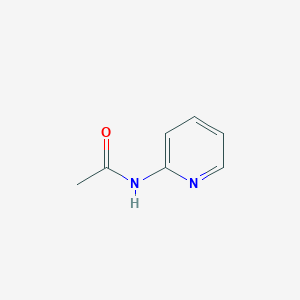
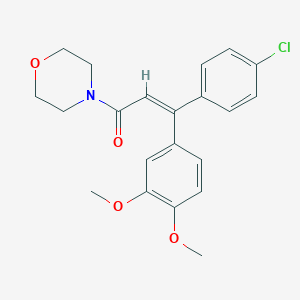
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)


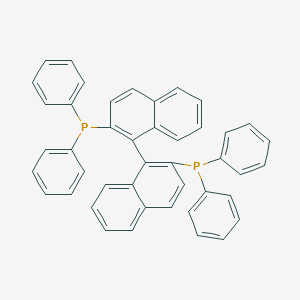
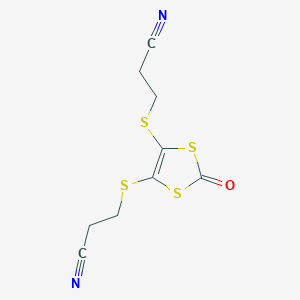

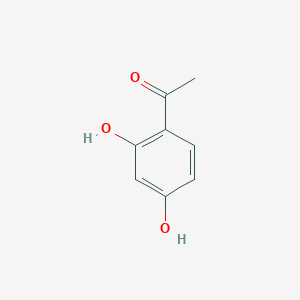



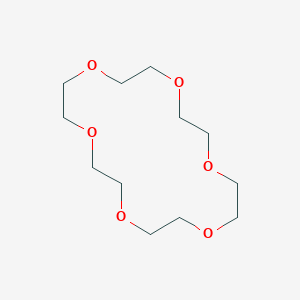
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)